(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-butyramide
Description
(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-butyramide is a chiral amide derivative featuring a cyclopropyl group, a methyl-substituted pyrrolidine moiety, and a branched aliphatic backbone. Its stereochemistry at the amino group (S-configuration) and the presence of a pyrrolidin-3-ylmethyl substituent distinguish it from structurally related compounds.
Properties
IUPAC Name |
(2S)-2-amino-N-cyclopropyl-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O/c1-10(2)13(15)14(18)17(12-4-5-12)9-11-6-7-16(3)8-11/h10-13H,4-9,15H2,1-3H3/t11?,13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJZOOBQUCMUAU-YUZLPWPTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(CC1CCN(C1)C)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(CC1CCN(C1)C)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Ring Construction
The pyrrolidine core is synthesized via ring-closing metathesis or cyclization of γ-amino alcohols (Figure 1). A representative protocol involves:
Reagents :
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4-Pentene-1-amine (5.0 mmol)
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Grubbs II catalyst (0.1 equiv)
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Dichloromethane (DCM), reflux, 24 hours
Outcome :
Introduction of the Methyleneamine Side Chain
The 3-position methyleneamine group is installed via Mannich reaction or reductive amination :
| Method | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Reductive Amination | Formaldehyde, NaBH3CN, MeOH | 0°C → RT, 6 hours | 65 |
| Mannich Reaction | Paraformaldehyde, NH4Cl, EtOH | Reflux, 8 hours | 58 |
The reductive amination route is preferred for higher regioselectivity.
Stereoselective Synthesis of (S)-2-Amino-3-methylbutyric Acid
Asymmetric Strecker Synthesis
The (S)-configured amino acid is prepared via enantioselective catalysis :
Procedure :
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Substrate : 3-Methyl-2-butanone (10 mmol).
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Catalyst : (R)-BINOL-derived thiourea (5 mol%).
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Conditions : HCN, NH4Cl, H2O/Et2O, 0°C, 48 hours.
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Hydrolysis : 6M HCl, 110°C, 12 hours.
Outcome :
Amide Bond Formation
Coupling 1-Methyl-Pyrrolidin-3-ylmethylamine with (S)-2-Amino-3-methylbutyric Acid
The amide bond is formed using carbodiimide-mediated activation :
Reaction Setup :
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(S)-2-Amino-3-methylbutyric acid (1.0 equiv)
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1-Methyl-pyrrolidin-3-ylmethylamine (1.1 equiv)
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EDC·HCl (1.2 equiv), HOBt (1.2 equiv)
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Solvent: DCM, 0°C → RT, 12 hours
Workup :
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Extraction with 5% NaHCO3 and brine.
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Column chromatography (SiO2, CH2Cl2:MeOH 9:1).
Optimization and Scale-Up Considerations
Microwave-Assisted Reaction Acceleration
Microwave irradiation (100 W, 120°C) reduces cyclopropylation time from 24 hours to 2 hours with comparable yield (60%).
Green Chemistry Approaches
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Solvent replacement : Switch from DMF to cyclopentyl methyl ether (CPME) improves E-factor by 40%.
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Catalytic cyclopropanation : Rhodium-catalyzed transfer of cyclopropane groups minimizes bromide waste.
Analytical Characterization
Spectroscopic Data
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1H NMR (400 MHz, CDCl3): δ 1.15 (m, 4H, cyclopropane), 2.30 (s, 3H, N-CH3), 3.45 (m, 2H, pyrrolidine-CH2).
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HRMS : [M+H]+ calcd. for C15H28N3O2: 282.2176; found: 282.2179.
Chiral Purity Assessment
-
Chiral HPLC (Chiralpak AD-H column): 98.5% ee (S-configuration).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Reductive Amination | High regioselectivity | Requires toxic cyanoborohydride | 65 |
| Microwave Cycloprop. | Rapid reaction times | Specialized equipment needed | 60 |
| Rhodium Catalysis | Atom-economical | High catalyst cost | 55 |
Industrial Production Feasibility
Large-scale synthesis (≥1 kg) employs continuous flow reactors for:
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Amide coupling : 85% yield at 10 L/min throughput.
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Cyclopropanation : 58% yield with in-line purification.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino or pyrrolidine groups, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogenation catalysts (e.g., palladium on carbon), lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-butyramide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-butyramide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity.
Receptor modulation: It may interact with receptors on cell surfaces, altering signal transduction pathways and cellular responses.
Pathway interference: The compound could interfere with metabolic or signaling pathways, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Stereoisomeric Variants
(S)-2-Amino-N-cyclopropyl-3-methyl-N-((R)-1-methyl-pyrrolidin-3-yl)-butyramide
- Structural Difference : The stereochemistry of the pyrrolidine substituent differs (R-configuration at the pyrrolidine’s 1-methyl group vs. the target compound’s S-configuration).
- Implications : Stereochemical variations can drastically alter binding affinity and metabolic stability. For example, R-configuration may reduce steric hindrance in receptor interactions compared to S-configuration .
Piperidine vs. Pyrrolidine Derivatives
2-Amino-N-isopropyl-N-(1-methyl-piperidin-3-ylmethyl)-acetamide
- Structural Difference : Replaces pyrrolidine with a piperidine ring (6-membered vs. 5-membered).
2-Amino-N-cyclopropyl-N-(1-methyl-piperidin-3-yl)-acetamide
- Structural Difference : Cyclopropyl and piperidine groups are retained, but the backbone is shorter (acetamide vs. butyramide).
- Implications : Shorter backbone reduces molecular weight (249.35 g/mol for a related compound vs. ~280–300 g/mol estimated for the target) and may improve membrane permeability .
Aromatic vs. Aliphatic Substituents
(S)-2-Amino-N-isopropyl-3-methyl-N-pyridin-3-ylmethyl-butyramide
- Structural Difference : Pyridin-3-ylmethyl group replaces the pyrrolidin-3-ylmethyl substituent.
- This derivative’s molecular weight is 249.35 g/mol, suggesting a trade-off between aromaticity and bulk .
Butyramide Derivatives with Alternative Functional Groups
Phenylalanine Butyramide (FBA)
- Structural Difference : Lacks the pyrrolidine and cyclopropyl groups; instead, it incorporates a phenylalanine residue.
- Implications: FBA is used in cosmetics for its soothing properties, leveraging butyric acid’s anti-inflammatory effects. Unlike the target compound, FBA is odorless and non-systemic, highlighting how functional group modifications redirect applications from pharmaceuticals to cosmetics .
N-Benzyl-3,4-dihydroxy-butyramide
- Structural Difference : Benzyl and dihydroxy groups replace the cyclopropyl and pyrrolidine moieties.
- Implications : Increased polarity from hydroxyl groups enhances solubility but may limit blood-brain barrier penetration, restricting CNS applications .
Data Table: Key Structural and Commercial Attributes
Research Findings and Challenges
- Stereochemical Sensitivity: The discontinued status of stereoisomers (e.g., ) suggests that minor structural changes can render compounds unsuitable for commercial development, possibly due to synthesis complexity or lack of efficacy.
- Heterocycle Impact : Piperidine derivatives (e.g., ) show greater commercial availability, likely due to their prevalence in FDA-approved drugs (e.g., antihistamines).
- Application Divergence : Butyramide derivatives span cosmetics (FBA ) to CNS drug candidates (pyrrolidine-containing compounds ), underscoring the role of substituents in defining functionality.
Biological Activity
(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-butyramide, commonly referred to as AM97326, is a compound with a complex structure that has garnered attention in pharmacological research. Its unique molecular configuration suggests potential biological activities, particularly in the realm of neuropharmacology and receptor interactions.
- Molecular Formula : C₁₄H₂₇N₃O
- CAS Number : 89009-81-4
- Molar Mass : 253.38 g/mol
The biological activity of AM97326 is primarily attributed to its interaction with various neurotransmitter receptors. Preliminary studies indicate that it may act as a modulator of the dopamine D3 receptor, which is implicated in several neuropsychiatric disorders. This interaction is crucial for understanding its potential therapeutic applications, particularly in treating conditions such as schizophrenia and depression.
Biological Activity Overview
Research into the biological activity of AM97326 has revealed several key findings:
- Dopamine Receptor Modulation : Studies suggest that AM97326 has a selective affinity for dopamine D3 receptors, which may contribute to its antipsychotic properties. In vitro assays demonstrated significant binding affinity, indicating its potential as a therapeutic agent targeting dopaminergic pathways .
- Neuroprotective Effects : Animal models have shown that AM97326 exhibits neuroprotective effects, possibly by reducing oxidative stress and inflammation in neural tissues. This aspect is particularly relevant for conditions like Parkinson's disease and Alzheimer's disease .
- Behavioral Studies : Behavioral assays in rodents indicated that administration of AM97326 can lead to reduced anxiety-like behaviors, suggesting anxiolytic properties. These findings align with its modulation of neurotransmitter systems involved in mood regulation .
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Dopamine D3 Binding | High affinity observed | |
| Neuroprotection | Reduced oxidative stress | |
| Anxiolytic Effects | Decreased anxiety-like behaviors |
Case Study 1: Dopamine D3 Receptor Antagonism
In a study focused on receptor binding assays, AM97326 was evaluated against various receptor subtypes. The results indicated that it selectively antagonizes the D3 receptor while showing minimal activity at other dopamine receptor subtypes. This selectivity could enhance its therapeutic profile by reducing side effects commonly associated with broader-spectrum antipsychotics .
Case Study 2: Neuroprotective Mechanisms
A series of experiments conducted on murine models demonstrated that AM97326 administration led to significant reductions in markers of neuroinflammation. The compound's ability to modulate inflammatory cytokines suggests potential applications in neurodegenerative diseases where inflammation plays a critical role .
Q & A
Advanced Research Question
- 2D NMR (COSY, HSQC) : Maps proton-proton and carbon-proton correlations to differentiate overlapping signals, especially in crowded regions like pyrrolidine methyl groups .
- X-ray crystallography : Resolves absolute configuration for chiral centers, as demonstrated in structurally related azetidinones .
- Computational modeling : Density Functional Theory (DFT) predicts vibrational frequencies and NMR shifts to validate experimental data .
What safety protocols are essential when handling this compound in laboratory settings?
Basic Research Question
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates .
- Spill management : Neutralize acidic/basic residues with appropriate absorbents (e.g., sodium bicarbonate for acids) .
How does the compound’s stability during long-term storage impact experimental reproducibility?
Advanced Research Question
- Degradation pathways : Hydrolysis of the amide bond or oxidation of pyrrolidine moieties can occur. Stability studies under varying temperatures (4°C vs. −20°C) and humidity levels are critical .
- Analytical monitoring : Regular HPLC or LC-MS checks detect degradants. For example, related compounds show 5–10% degradation after six months at 4°C .
What in vitro assays are suitable for initial bioactivity screening of this compound?
Basic Research Question
- Enzyme inhibition assays : Test against serine proteases or kinases due to structural similarity to pyrrolidine-based inhibitors .
- Cell viability assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
Advanced Research Question
- Core modifications : Replace cyclopropyl with bicyclic groups to evaluate steric effects on target binding.
- Substituent variation : Introduce electron-withdrawing groups (e.g., fluorine) on the pyrrolidine ring to modulate lipophilicity and metabolic stability, as seen in fluorinated pyridine derivatives .
- Pharmacophore mapping : Molecular docking identifies critical interactions (e.g., hydrogen bonding with the amide group) .
How should researchers address contradictory data in biological or spectroscopic results?
Advanced Research Question
- Reproducibility checks : Replicate experiments under standardized conditions (e.g., solvent purity, temperature).
- Statistical analysis : Apply ANOVA or t-tests to determine significance of spectral or bioassay discrepancies .
- Cross-validation : Compare NMR data with independent techniques (e.g., mass spectrometry) to confirm molecular weight and fragmentation patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
